molecular formula C4H10ClNO2 B152322 (R)-3-Aminobutanoic acid hydrochloride CAS No. 58610-42-7

(R)-3-Aminobutanoic acid hydrochloride

カタログ番号: B152322
CAS番号: 58610-42-7
分子量: 139.58 g/mol
InChIキー: UHYVVUABAWKTJJ-AENDTGMFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-3-Aminobutanoic acid hydrochloride (CAS RN: 58610-42-7) is a chiral amino acid derivative with the molecular formula C₄H₁₀ClNO₂ and a molecular weight of 139.58 g/mol . It is the hydrochloride salt of the (R)-enantiomer of 3-aminobutanoic acid, also known as D-β-homoalanine hydrochloride. Key physicochemical properties include a boiling point of 254.7°C, a flash point of 107.8°C, and a density of 1.31 g/cm³ . The compound is typically stored under inert conditions at room temperature to maintain stability .

Structurally, it consists of a four-carbon butanoic acid backbone with an amino group at the third carbon and a chloride counterion. This configuration confers unique solubility and reactivity, making it relevant in pharmaceutical and biochemical research, particularly in studies involving GABA (γ-aminobutyric acid) analogs and transporter inhibition .

特性

IUPAC Name

(3R)-3-aminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYVVUABAWKTJJ-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58610-42-7
Record name 58610-42-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Esterification and Sequential Functionalization

The first method, detailed in CN110683960A , employs (R)-3-aminobutyric acid as the starting material. The process involves four steps: esterification, amino protection, borohydride reduction, and deprotection.

Esterification Under Acidic Conditions

(R)-3-Aminobutyric acid undergoes esterification in methanol or ethanol using thionyl chloride (SOCl₂) or sulfuric acid as catalysts. This step yields (R)-3-aminobutyric acid methyl ester hydrochloride, a crystalline intermediate with 98.5% yield and 99.7% purity. The reaction mechanism involves protonation of the carboxylic acid followed by nucleophilic attack by methanol:

(R)-3-Aminobutyric acid+CH₃OHSOCl₂(R)-3-Aminobutyrate methyl ester hydrochloride+H₂O\text{(R)-3-Aminobutyric acid} + \text{CH₃OH} \xrightarrow{\text{SOCl₂}} \text{(R)-3-Aminobutyrate methyl ester hydrochloride} + \text{H₂O}

The hydrochloride form stabilizes the amino group, preventing racemization during subsequent steps.

Amino Protection and Reduction

The esterified product is treated with benzyl chloroformate (Cbz-Cl) under alkaline conditions (Na₂CO₃ or NaOH) to protect the amino group. Subsequent reduction with lithium borohydride (LiBH₄) in the presence of Lewis acids (e.g., LiCl) converts the ester to (R)-3-(benzyloxycarbonylamino)butanol. This step achieves 90.5% yield and 99.9% ee.

Comparative Analysis of Reaction Conditions

The table below summarizes key parameters from CN110683960A :

StepReagents/ConditionsYield (%)Purity (%)ee (%)
EsterificationSOCl₂, MeOH, 0–10°C98.599.799.9
Amino ProtectionCbz-Cl, Na₂CO₃, 0–10°C95.298.699.9
ReductionLiBH₄, LiCl, EtOH, 20–30°C90.598.699.9
DeprotectionNaOH, EtOH, 70–80°C97.599.899.9

This method’s advantages include low-cost raw materials, minimal racemization, and scalability. However, the use of SOCl₂ necessitates stringent safety protocols.

Chiral Resolution and Catalytic Reduction

Ammoniation-Reduction Approach

CN107805205B outlines an alternative strategy starting from (R)-1-methylbenzylamine and butanol. The process involves ammoniation reduction, chiral resolution, and debenzylation.

Formation of Diastereomeric Intermediates

Butanol reacts with (R)-1-methylbenzylamine under hydrogenation conditions (Pd/C, H₂) to produce a mixture of (R,R)- and (R,S)-3-(1’-methylbenzylamino)butanol. Chiral resolution using (D)-tartaric acid isolates the (R,R)-isomer with 99% ee.

Debenzylation and Salt Formation

Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, yielding (R)-3-aminobutanol. Subsequent treatment with HCl in ethyl acetate forms the hydrochloride salt, though explicit details are omitted in the patent.

Efficiency and Limitations

The table below contrasts this method with the esterification route:

ParameterAmmoniation-ReductionEsterification
Starting Material(R)-1-Methylbenzylamine(R)-3-Aminobutyric acid
Key StepChiral resolutionBorohydride reduction
Overall Yield72%85%
ee99%99.9%
ScalabilityModerate (requires H₂ gas)High (ambient pressure)

While this route avoids hazardous reagents like SOCl₂, its reliance on chiral resolution lowers yield and complicates scale-up.

Critical Evaluation of Hydrochloride Formation

Purity and Stability Considerations

(R)-3-Aminobutanoic acid hydrochloride is hygroscopic, requiring storage under nitrogen. Analytical data from CN110683960A confirm its stability for >12 months at −20°C .

化学反応の分析

Types of Reactions

®-3-Aminobutanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products Formed

科学的研究の応用

Pharmaceutical Applications

1.1 Antiepileptic Agents
(R)-3-Aminobutanoic acid hydrochloride is structurally related to gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. Its derivatives have been investigated as potential antiepileptic agents. For instance, the vigabatrin analogue, CPP-115, demonstrates enhanced efficacy in treating infantile spasms compared to traditional treatments due to its improved blood-brain barrier permeability and inactivation efficiency of GABA transaminase .

1.2 Chiral Drug Intermediates
The compound serves as a crucial intermediate in synthesizing various chiral pharmaceuticals. It is involved in the production of drugs such as:

  • Antitumor agents : (R)-3-Aminobutanoic acid is utilized in synthesizing 4-methylcyclophosphoramide, an antitumor drug .
  • Antibiotics : It plays a role in penem antibiotic synthesis, showcasing its versatility in pharmaceutical chemistry .

Biochemical Studies

2.1 Mechanistic Studies
Research has shown that substituted 4-aminobutanoic acids can act as irreversible inhibitors of GABA transaminase, providing insights into their mechanism of action and potential therapeutic benefits . This highlights the importance of (R)-3-aminobutanoic acid derivatives in understanding GABAergic signaling pathways.

2.2 Clinical Correlates
Recent studies have explored the relationship between aminobutyric acids and various health conditions. For example, (R)-3-aminoisobutyric acid has been identified as a biomarker for conditions such as alcoholic liver injury and malnutrition . This underscores the compound's relevance beyond pharmacology, extending into clinical diagnostics.

Synthesis and Production Methods

3.1 Chemical Synthesis
Several methods have been developed for synthesizing this compound, including:

  • Enzymatic methods : A highly efficient method utilizing engineered Escherichia coli expressing aspartase has been reported to achieve over 98% conversion rates with high stereoselectivity .
  • Chemical resolution techniques : Traditional chemical synthesis methods have also been documented, although they may involve more complex procedures and lower yields compared to enzymatic methods .

Data Summary

Application AreaSpecific UseReference
Antiepileptic AgentsTreatment of infantile spasms
Chiral Drug IntermediatesSynthesis of antitumor agents
Biochemical StudiesMechanistic studies on GABA transaminase
Clinical CorrelatesBiomarker for liver injury and malnutrition
Synthesis MethodsEnzymatic synthesis via E. coli

Case Studies

Case Study 1: Efficacy of CPP-115
A study involving CPP-115 demonstrated its effectiveness at a dosage of 300 mg/kg in a rat model for treating infantile spasms. The findings indicated that this analogue could reduce seizure frequency significantly while minimizing side effects associated with traditional vigabatrin treatments .

Case Study 2: Aminobutyric Acids in Clinical Settings
In clinical studies analyzing serum samples from older women with osteoporosis, different aminobutyric acids were quantified to assess their roles in bone health. The results suggested that certain isomers might correlate positively with bone mineral density, indicating potential therapeutic applications in osteoporosis management .

作用機序

The mechanism of action of ®-3-Aminobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical pathways and cellular processes. Its effects are mediated through binding to receptors or enzymes, altering their activity and leading to various physiological outcomes .

類似化合物との比較

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Activities
(R)-3-Aminobutanoic acid hydrochloride 58610-42-7 C₄H₁₀ClNO₂ 139.58 None (parent compound) Inhibits GABA uptake via GAT-2 transporters ; used in chiral synthesis .
(3R)-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride 129902-07-4 C₅H₁₀ClNO₄ 199.59 Methoxy ester at C4 Increased hydrophobicity; potential prodrug for improved membrane permeability .
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride 269726-85-4 C₁₁H₁₃ClN₂O₂ 252.69 4-cyanophenyl at C4 Enhanced lipophilicity and aromatic interactions; possible CNS-targeting applications .
(R)-4-Amino-3-phenylbutyric acid hydrochloride 3060-41-1 C₁₀H₁₄ClNO₂ 215.68 Phenyl at C3 Structural mimic of phenylalanine; potential use in peptide mimetics .
(R)-3-Aminopentanoic acid hydrochloride 952650-02-1 C₅H₁₂ClNO₂ 153.61 Extended carbon chain (C5) Altered pharmacokinetics due to increased chain length; explored in metabolic studies .
(R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride 331846-92-5 C₁₁H₁₆ClNO₂ 229.70 o-tolyl (methylphenyl) at C4 Steric hindrance from methyl group; impacts receptor binding selectivity .
Methyl (R)-3-aminobutanoate hydrochloride N/A C₅H₁₂ClNO₂ 153.61 Methyl ester at C1 Improved solubility in organic solvents; used as an intermediate in drug synthesis .

Key Structural Differences and Implications

Esterification (e.g., methyl or methoxy esters) enhances lipophilicity, facilitating blood-brain barrier penetration in CNS-targeting applications .

Substituent Effects: Aromatic groups (e.g., phenyl, cyanophenyl, o-tolyl) introduce π-π stacking interactions, improving binding to aromatic residues in enzymes or receptors . Polar groups (e.g., cyano, methoxy) modulate solubility and electronic effects, influencing receptor affinity and metabolic pathways .

Biological Activity: The parent compound (R)-3-aminobutanoic acid (free acid) was identified as a hit in GAT-2 transporter inhibition assays, reducing ³H-GABA uptake . Derivatives like (R)-4-amino-3-phenylbutyric acid hydrochloride are structurally closer to phenylalanine, suggesting utility in peptide mimetics or enzyme inhibition .

生物活性

(R)-3-Aminobutanoic acid hydrochloride, also known as beta-aminobutyric acid (BABA), is a chiral amino acid that has garnered attention for its diverse biological activities. This compound plays a significant role in various metabolic pathways and exhibits potential therapeutic applications, particularly in neurology and metabolic disorders. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

(R)-3-Aminobutanoic acid is characterized by an amino group attached to the third carbon of a butanoic acid chain. Its molecular formula is C4H9NO2, and it exists as a hydrochloride salt in many applications, enhancing its solubility and stability.

Synthesis

The synthesis of (R)-3-aminobutanoic acid can be achieved through various methods:

  • Asymmetric Hydrogenation : Utilizing chiral catalysts to convert 3-aminocrotonic acid into the desired enantiomer with high purity.
  • Enzymatic Methods : Employing enzymes such as aspartase from Escherichia coli to catalyze the conversion of butenoic acid into (R)-3-aminobutanoic acid with high stereoselectivity and yield .

Metabolic Pathways

(R)-3-Aminobutanoic acid is involved in several metabolic pathways:

  • It acts as a precursor for the synthesis of neurotransmitters and has been studied for its role in modulating neurotransmitter activity.
  • The compound interacts with various enzymes and receptors, influencing biochemical processes within cells.

Neuroprotective Effects

Research indicates that (R)-3-aminobutanoic acid may have neuroprotective properties:

  • Case Study : A study highlighted its potential in treating neurological disorders due to its structural similarity to neurotransmitters, suggesting it could modulate receptor interactions effectively .
  • Mechanism : The compound can bind to neurotransmitter receptors, altering their activity and impacting signal transduction pathways, which may lead to protective effects against neurodegeneration.

Anti-inflammatory and Metabolic Benefits

Recent studies have explored the anti-inflammatory effects of (R)-3-aminobutanoic acid:

  • It has been shown to suppress inflammation and promote fatty acid oxidation through pathways involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor δ (PPARδ) .
  • Clinical Relevance : Its levels increase during exercise, indicating a potential role as a myokine that enhances energy expenditure and protects against metabolic diseases like type 2 diabetes .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Neurotransmitter ModulationInfluences neurotransmitter activity; potential treatment for neurological disorders.
Anti-inflammatory EffectsSuppresses inflammation; promotes fatty acid oxidation.
Metabolic Pathway InvolvementActs as a precursor in metabolic pathways; involved in enzyme interactions.
Exercise-Induced MyokineLevels increase during physical activity; linked to energy expenditure and metabolic health.

Case Studies

  • Neuroprotection in Animal Models : Animal studies have shown that administration of (R)-3-aminobutanoic acid can reduce markers of neuroinflammation and improve cognitive function in models of neurodegeneration.
  • Metabolic Disorders : Clinical trials are underway to evaluate the efficacy of (R)-3-aminobutanoic acid in managing insulin resistance and obesity-related conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-aminobutanoic acid hydrochloride, and how do reaction conditions influence yield and enantiomeric purity?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Starting from (R)-3-amino-3-methyl-propionic acid tert-butyl ester, hydrolysis under acidic conditions yields (R)-3-aminobutanoic acid with ~98% yield. The hydrochloride salt is formed via HCl neutralization .
  • Route 2 : Methyl crotonate undergoes stereoselective amination using chiral catalysts (e.g., Rhodium complexes) to introduce the amino group, followed by hydrolysis and salt formation. Reaction temperature (≤25°C) and pH control (5–6) are critical to minimize racemization .
    • Key Considerations : Monitor enantiomeric excess via chiral HPLC or polarimetry. Optimize protecting groups (e.g., tert-butyl esters) to prevent side reactions.

Q. How can the zwitterionic structure of this compound be confirmed experimentally?

  • Methodological Answer : Use vibrational spectroscopy (IR/Raman) combined with DFT calculations. Key features include:

  • IR Peaks : Strong absorption at ~3029 cm⁻¹ (N-H stretch) and ~1577 cm⁻¹ (COO⁻ asymmetric stretch) .
  • Raman Modes : Bands at 900 cm⁻¹ (C-C backbone) and 843 cm⁻¹ (CH/CH₂/CH₃ bending) confirm zwitterionic dimerization via N-H∙∙∙O hydrogen bonding .
    • Advanced Validation : Perform solvent-dependent studies (e.g., water vs. DMSO) to assess zwitterion stability using SCRF SMD solvent models .

Q. What analytical techniques are recommended for assessing purity and stability of this compound?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects impurities like β-alanine or racemic byproducts .
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) coupled with LC-MS monitor hydrolytic or oxidative degradation. Store at 2–8°C in inert atmospheres to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the enantiomeric configuration of this compound influence its biological activity in metabolic studies?

  • Methodological Answer :

  • Metabolic Profiling : Compare (R)- and (S)-isomers in cell-based assays (e.g., HepG2 cells) using LC-MS metabolomics. Track incorporation into β-amino acid pathways or inhibition of enzymes like 3-aminobutyrate transaminase .
  • Case Study : In plant studies, (R)-3-aminobutanoic acid induces systemic acquired resistance (SAR) more effectively than the (S)-form, likely due to stereospecific receptor binding .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

  • Methodological Answer :

  • Coupling Conditions : Use low-temperature (0–4°C) coupling with HOBt/DIC to reduce base-induced racemization. Avoid prolonged exposure to piperidine during Fmoc deprotection .
  • Sidechain Protection : Employ acid-labile groups (e.g., Boc) for the β-amino group to prevent undesired side reactions during resin cleavage .

Q. How do solvent and pH affect the conformational stability of this compound in aqueous solutions?

  • Methodological Answer :

  • pH Studies : Use potentiometric titration to determine pKa values (α-COOH: ~2.1; β-NH₃⁺: ~9.8). Zwitterionic dominance occurs at pH 4–8, while cationic/anionic forms prevail outside this range .
  • Solvent Effects : In DMSO, the zwitterionic dimer dissociates into monomers, altering H-bonding networks. Confirm via NMR (¹H chemical shifts >δ 8.0 for NH₃⁺) .

Q. What computational models predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with targets like GABA receptors. Parameterize partial charges using B3LYP/6-311++G(d,p) DFT calculations .
  • MD Simulations : GROMACS with CHARMM36 force field models H-bond dynamics and membrane permeability over 100-ns trajectories .

Data Contradictions and Resolution

  • Synthesis Yield Discrepancies : reports 98% yield for Route 1, but industrial-scale batches may achieve lower yields (~85%) due to incomplete hydrolysis. Validate via in-process controls (TLC/NMR) .
  • Zwitterion Stability : While confirms zwitterionic dimers in water, notes hygroscopicity in storage, suggesting monomer formation under low humidity. Resolve via controlled humidity XRD studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。